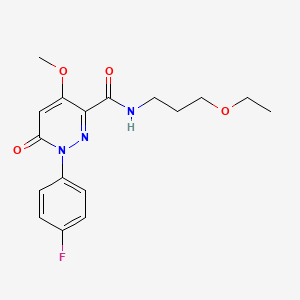

N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine carboxamide derivative characterized by a 4-fluorophenyl substituent at position 1, a methoxy group at position 4, and a 3-ethoxypropyl carboxamide side chain at position 2. The 4-fluorophenyl group may enhance metabolic stability, while the ethoxypropyl chain could improve lipophilicity and bioavailability compared to shorter alkyl substituents.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4/c1-3-25-10-4-9-19-17(23)16-14(24-2)11-15(22)21(20-16)13-7-5-12(18)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHLOULNOCYIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through an alkylation reaction, where an alkyl halide reacts with a nucleophile.

Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridazine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit anticancer properties. For instance, research has demonstrated that certain derivatives can inhibit tumor cell proliferation in vitro and in vivo. A notable study highlighted a novel anticancer compound identified through screening a drug library on multicellular spheroids, showcasing the potential of similar structures in cancer therapy .

Pain Management

The compound is currently being investigated for its efficacy in treating diabetic peripheral neuropathic pain. Preliminary results from Phase II clinical trials suggest promising outcomes, leading to further exploration in Phase III trials . This application underscores the compound's potential as a therapeutic agent in managing chronic pain conditions.

- Anticancer Screening : A study conducted on a library of compounds similar to this compound revealed significant cytotoxicity against various cancer cell lines. The findings suggest that structural modifications can enhance efficacy against specific tumor types .

- Pain Management Trials : In clinical settings, the compound has been evaluated for its analgesic properties in patients suffering from diabetic neuropathy. Results indicate a reduction in pain scores and improved quality of life metrics among participants receiving the treatment .

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Position 1 Substituents : The target’s 4-fluorophenyl group is less sterically hindered than the 3-chlorophenyl in but more electronegative than the 4-methoxyphenyl in . Fluorine’s small size and high electronegativity may improve target binding and metabolic resistance.

- Position 4 Substituents : The methoxy group in the target compound (electron-donating) contrasts with the trifluoromethyl group (electron-withdrawing) in , which could alter electronic distribution and reactivity.

- Carboxamide Side Chain : The 3-ethoxypropyl chain in the target provides greater flexibility and lipophilicity compared to the rigid 4-chlorophenyl group in or the shorter methyl linkage in .

Hypothetical Pharmacokinetic and Pharmacodynamic Trends

While direct activity data are unavailable, inferences from analogs suggest:

Biological Activity

N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, with the CAS number 921836-18-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The structure features a dihydropyridazine core, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 921836-18-2 |

| Molecular Formula | C₁₇H₂₀FN₃O₄ |

| Molecular Weight | 349.4 g/mol |

| Structure | Structure |

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects.

Anticancer Properties

Studies have shown that compounds in the dihydropyridazine class exhibit anticancer activity. For instance, a study indicated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease.

Case Studies

- Study on Anticancer Activity : A recent study tested the effects of this compound on human cancer cell lines (e.g., breast and lung cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against these cells.

- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions and functional group modifications. For example, analogous pyridazine derivatives are synthesized using starting materials like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated benzaldehydes, followed by coupling with ethoxypropyl amines (see Table 14 in EP 4 374 877 A2) . Process optimization may involve reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃. Reaction monitoring via TLC or HPLC is critical for intermediate purification .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for structurally similar dihydropyridazines in PubChem datasets .

- HPLC with Chromolith columns (≥98% purity thresholds) to assess purity and detect impurities .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to screen critical parameters: temperature, solvent polarity, catalyst loading, and reaction time. For example, highlights DoE’s role in reducing trial-and-error approaches by identifying interactions between variables (e.g., solvent choice and yield). Use response surface methodology to model optimal conditions, referencing CRDC subclass RDF2050108 (process control and simulation) for chemical engineering frameworks .

Q. What computational tools are suitable for predicting reaction pathways and intermediates?

- Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict feasible pathways . For instance, reaction path searches using Gaussian or ORCA software can identify low-energy intermediates. Validate predictions with experimental kinetics (e.g., in-situ IR spectroscopy) .

Q. How should researchers resolve contradictions in spectral data or biological activity results?

- Methodological Answer : Cross-validate using orthogonal techniques:

- If NMR signals overlap, use DEPT-135 or HSQC to assign carbons unambiguously .

- For inconsistent bioactivity (e.g., enzyme inhibition), repeat assays under standardized conditions (pH, temperature) and include control compounds from Pharmacological studies (e.g., Pfmrk inhibitors in ) .

- Apply multivariate analysis to distinguish assay artifacts from true activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., varying the ethoxypropyl chain or fluorophenyl group).

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target enzymes (e.g., kinases or dehydrogenases) .

- Corrogate SAR data with in vitro assays (e.g., IC₅₀ measurements) and physicochemical properties (logP, PSA) to identify key pharmacophores .

Q. How can stability studies under varying conditions (pH, temperature) be designed?

- Methodological Answer :

- Conduct forced degradation studies: expose the compound to acidic/basic conditions (0.1M HCl/NaOH), heat (40–80°C), and UV light.

- Monitor degradation products via LC-MS (Purospher® STAR columns recommended for high sensitivity) .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .

Q. What enzyme inhibition assay protocols are suitable for this compound?

- Methodological Answer :

- Use fluorescence-based assays (e.g., HTS platforms) for high-throughput screening against target enzymes (e.g., proteases or oxidoreductases).

- Include positive controls (e.g., Hedgehog Antagonist VIII in ) and negative controls (DMSO vehicle) .

- Calculate inhibition constants (Kᵢ) using Cheng-Prusoff equations for competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.